molecular formula C15H13Br B055556 2-Bromo-1,1-diphenylpropene CAS No. 781-32-8

2-Bromo-1,1-diphenylpropene

Cat. No. B055556
CAS RN: 781-32-8
M. Wt: 273.17 g/mol
InChI Key: JUEBDJZEVFVZKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-1,1-diphenylpropene, also known as dibromo-diphenyl-propene (DBDP), is a synthetic compound that has been widely used in scientific research. The compound is a derivative of diphenylpropene, which is a class of organic compounds that has been extensively studied for their biological activities. DBDP has been shown to exhibit a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.

Mechanism Of Action

The mechanism of action of DBDP is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways in cells. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, as well as the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a role in immune responses.

Biochemical And Physiological Effects

DBDP has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, antiviral, and antioxidant properties. The compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and to reduce oxidative stress in cells.

Advantages And Limitations For Lab Experiments

DBDP has several advantages for use in lab experiments, including its high purity and stability. The compound is also relatively easy to synthesize, making it readily available for research purposes. However, DBDP has some limitations, including its potential toxicity and the need for careful handling and disposal.

Future Directions

There are several future directions for research involving DBDP, including its potential use as a therapeutic agent for inflammatory and viral diseases. The compound may also be useful in the development of new drugs targeting specific enzymes and signaling pathways. Additionally, further studies are needed to fully understand the mechanism of action of DBDP and its potential side effects.

Scientific Research Applications

DBDP has been used in a variety of scientific research applications, including as a reagent in organic synthesis and as a tool for investigating biological pathways. The compound has been shown to exhibit antiviral, anti-inflammatory, and antioxidant properties, making it a promising candidate for drug development.

properties

CAS RN

781-32-8

Product Name

2-Bromo-1,1-diphenylpropene

Molecular Formula

C15H13Br

Molecular Weight

273.17 g/mol

IUPAC Name

(2-bromo-1-phenylprop-1-enyl)benzene

InChI

InChI=1S/C15H13Br/c1-12(16)15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11H,1H3

InChI Key

JUEBDJZEVFVZKZ-UHFFFAOYSA-N

SMILES

CC(=C(C1=CC=CC=C1)C2=CC=CC=C2)Br

Canonical SMILES

CC(=C(C1=CC=CC=C1)C2=CC=CC=C2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into a reactor were introduced 19.4 g (100 mmol) of the 1,1-diphenylpropene and 78 mL of 1,2-dichloroethane under a nitrogen atmosphere. The contents were cooled to 0° C., and 15.9 g (100 mmol) of bromine was gradually added dropwise thereto. The resultant mixture was stirred at room temperature for 1 hour. Thereafter, 32.4 mL (400 mmol) of pyridine and 156 mL of toluene were added thereto and this mixture was stirred at 80° C. for 3 hours. After being cooled, the reaction mixture was washed with saturated aqueous sodium hydrogen carbonate solution and saturated aqueous sodium chloride solution and then dried with anhydrous magnesium sulfate. Thereafter, the solvent was removed under reduced pressure. The concentrate was purified by column chromatography and then recrystallized from methanol to obtain 14.5 g (53%) of the target compound as white crystals.
Quantity
19.4 g
Type
reactant
Reaction Step One
Quantity
78 mL
Type
reactant
Reaction Step One
Quantity
15.9 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
32.4 mL
Type
reactant
Reaction Step Four
Quantity
156 mL
Type
solvent
Reaction Step Four
Yield
53%

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